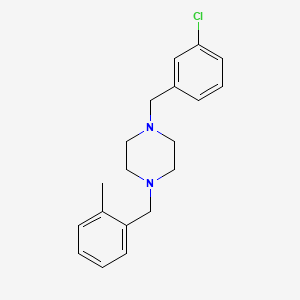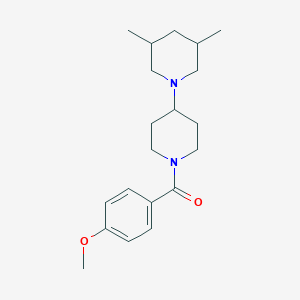![molecular formula C22H26N2 B10884044 N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE is a compound that features an indole moiety linked to a phenylcyclohexylamine structure. Indole derivatives are known for their wide range of biological activities, making them significant in various fields such as medicinal chemistry, pharmacology, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE typically involves the coupling of tryptamine with a phenylcyclohexylamine derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine and phenylcyclohexylamine derivative
Reagent: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM) or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the phenylcyclohexylamine part of the molecule.
Substitution: Both the indole and phenylcyclohexylamine moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde or indole-3-carboxylic acid .
Aplicaciones Científicas De Investigación
N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the phenylcyclohexylamine part may influence other neurotransmitter systems. These interactions can modulate various physiological processes, including mood, cognition, and pain perception .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a different aromatic substitution but similar core structure.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A derivative with a fluorinated biphenyl group.
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-N-(4-PHENYLCYCLOHEXYL)AMINE is unique due to its specific combination of an indole moiety and a phenylcyclohexylamine structure. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C22H26N2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C22H26N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)23-15-14-19-16-24-22-9-5-4-8-21(19)22/h1-9,16,18,20,23-24H,10-15H2 |
Clave InChI |
VIRZUORMYSIWLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)

